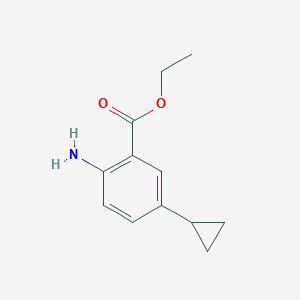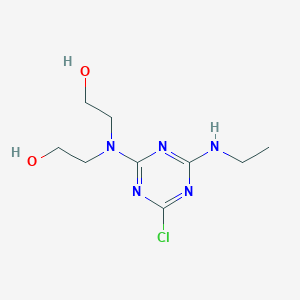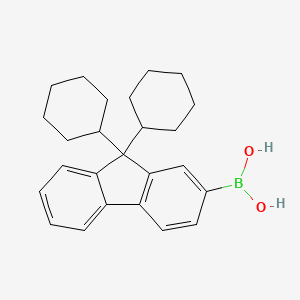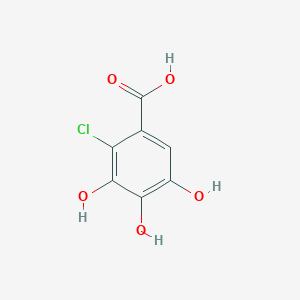
Chlorogallic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorogallic acid is a phenolic compound that is structurally related to gallic acid It is characterized by the presence of chlorine atoms attached to the aromatic ring of gallic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorogallic acid can be synthesized through the chlorination of gallic acid. The process typically involves the reaction of gallic acid with chlorine gas or a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods: In industrial settings, this compound can be produced by large-scale chlorination of gallic acid. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The reaction mixture is then subjected to purification steps, including crystallization and recrystallization, to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Chlorogallic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of chlorinated catechols.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chlorinated catechols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chlorogallic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chlorinated phenolic compounds.
Biology: this compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications of this compound in treating oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of chlorogallic acid involves its ability to donate hydrogen atoms and scavenge free radicals, thereby exhibiting antioxidant properties. It interacts with various molecular targets, including enzymes and cellular membranes, to exert its effects. The pathways involved include the inhibition of oxidative stress and modulation of signaling pathways related to inflammation and cell survival.
Comparaison Avec Des Composés Similaires
Chlorogallic acid can be compared with other similar compounds such as:
Gallic Acid: Unlike this compound, gallic acid does not contain chlorine atoms. Both compounds exhibit antioxidant properties, but this compound has enhanced antimicrobial activity due to the presence of chlorine.
Chlorogenic Acid: Chlorogenic acid is another chlorinated phenolic compound, but it differs in structure and biological activity. This compound is more effective in certain antimicrobial applications.
Catechol: Catechol is a phenolic compound without chlorine atoms. This compound has additional reactivity due to the presence of chlorine, making it more versatile in chemical synthesis.
Propriétés
Formule moléculaire |
C7H5ClO5 |
|---|---|
Poids moléculaire |
204.56 g/mol |
Nom IUPAC |
2-chloro-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H5ClO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,9-11H,(H,12,13) |
Clé InChI |
UUYMIMCMTZVNDI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1O)O)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
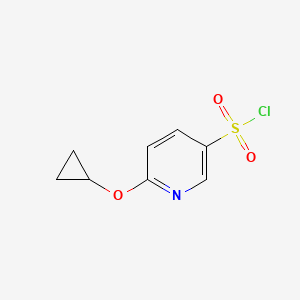

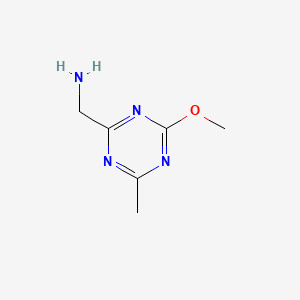
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
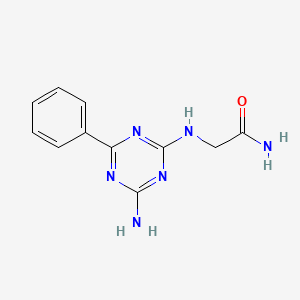


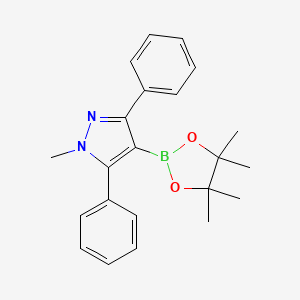
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
